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molecular formula C12H7BrClN3 B3282163 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 745828-05-1

6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3282163
M. Wt: 308.56 g/mol
InChI Key: JKMRKAXPWDLAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07321040B2

Procedure details

A mixture of 2-chloro-benzoic acid N′-(5-bromo-pyridin-2-yl)hydrazide (2.96 g, 9.1 mmol) in POCl3 (15 mL) was heated at 85° C. for 48 hours. The solvent was removed in vacuo, and the residue quenched with saturated Na2CO3 and EtOAc. The layers were separated, and the organic layer concentrated in vacuo to minimal volume. The resulting solid was filtered and purified by flash chromatography to give the title compound (0.85 g, 30%).
Name
2-chloro-benzoic acid N′-(5-bromo-pyridin-2-yl)hydrazide
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH:9][C:10](=O)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:17])=[N:6][CH:7]=1>O=P(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[Cl:17])=[N:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
2-chloro-benzoic acid N′-(5-bromo-pyridin-2-yl)hydrazide
Quantity
2.96 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NNC(C1=C(C=CC=C1)Cl)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue quenched with saturated Na2CO3 and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated in vacuo to minimal volume
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=NN2)C2=C(C=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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